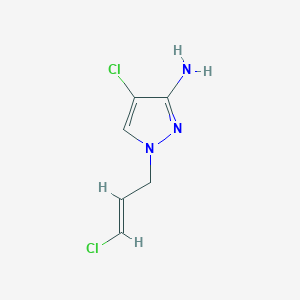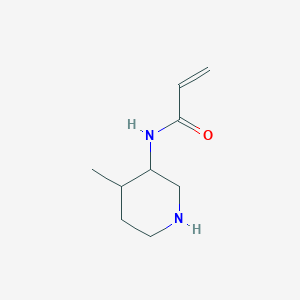![molecular formula C11H6BrNO B13184938 6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
6-Bromobenzofuro[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromobenzofuro[3,2-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction yields methyl 2-[(cyanophenoxy)methyl]-3-furoates, which upon heating with tert-butoxide (t-BuOK) in DMF at 65°C, undergoes tandem cyclization to form the desired benzofuro[3,2-b]pyridine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromobenzofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the fused ring system.
Cyclization Reactions: Further cyclization can lead to more complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuro[3,2-b]pyridines, while oxidation can lead to the formation of quinoline derivatives.
Applications De Recherche Scientifique
6-Bromobenzofuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs targeting various biological pathways, including endothelin receptor antagonists and P2X4 receptor modulators.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studying protein-ligand interactions and as a potential inhibitor in various biochemical assays.
Mécanisme D'action
The mechanism of action of 6-Bromobenzofuro[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as endothelin receptor antagonists by binding to the receptor and inhibiting its activity. The presence of the bromine atom and the fused ring system enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzofuro[3,2-c]isoquinolines: Known for their antiviral and anti-inflammatory properties.
Furo[3,2-c]pyridines: Used in reversible control of protein transport and as protein kinase inhibitors.
Quinolino and Coumarino Derivatives: Exhibit anti-inflammatory and antimicrobial activities.
Uniqueness: 6-Bromobenzofuro[3,2-b]pyridine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for developing targeted therapies and advanced materials.
Propriétés
Formule moléculaire |
C11H6BrNO |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
6-bromo-[1]benzofuro[3,2-b]pyridine |
InChI |
InChI=1S/C11H6BrNO/c12-8-4-1-3-7-10-9(14-11(7)8)5-2-6-13-10/h1-6H |
Clé InChI |
KDQFSURZNCOSMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


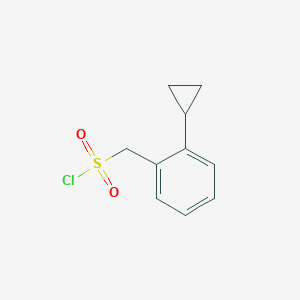

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
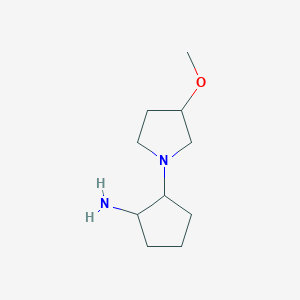
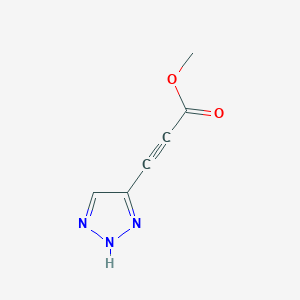
![Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)

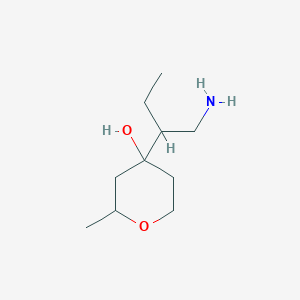
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
